8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid
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Overview
Description
8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid is a complex organic compound characterized by its unique thiazolidine ring structure
Preparation Methods
The synthesis of 8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid involves multiple steps. The process typically begins with the preparation of key intermediates, followed by their coupling and functionalization. One common synthetic route involves the coupling of 1-bromo-5-methyl-2-hexene with N-isovaleryl-1-prolinol, followed by a series of reactions including epoxidation, mesylation, and azide displacement . Industrial production methods may involve large-scale synthesis with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid include:
Octanoic acid: A straight-chain saturated fatty acid with antibacterial properties.
Lipoic acid: A compound with a similar thiazolidine ring structure, known for its antioxidant properties.
Caprylic acid: Another medium-chain fatty acid with applications in food and pharmaceuticals.
The uniqueness of this compound lies in its specific thiazolidine ring structure and the presence of both octyl and sulfanylidene groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61522-52-9 |
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Molecular Formula |
C19H35NO2S2 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid |
InChI |
InChI=1S/C19H35NO2S2/c1-2-3-4-5-7-10-13-16-17(24-19(23)20-16)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,20,23)(H,21,22)/t16-,17-/m0/s1 |
InChI Key |
ZFLSZNNDKPDTEN-IRXDYDNUSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H](SC(=S)N1)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1C(SC(=S)N1)CCCCCCCC(=O)O |
Origin of Product |
United States |
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